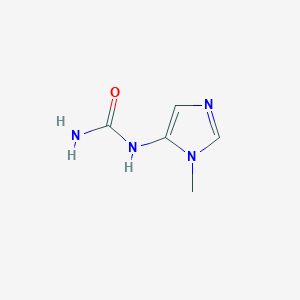
N-(1-Methyl-1H-imidazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-1H-imidazol-5-yl)urea is a heterocyclic organic compound. Its structure consists of an imidazole ring fused to a urea moiety, with a methyl group at the N-1 position of the imidazole ring. Imidazoles are essential building blocks in medicinal chemistry and other fields due to their diverse reactivity and biological activity .
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to N-(1-Methyl-1H-imidazol-5-yl)urea. One common method involves the reaction of 1-methylimidazole with urea under appropriate conditions. The reaction proceeds via nucleophilic substitution at the N-1 position of imidazole, resulting in the desired product.
b. Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or acetonitrile) with the addition of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the nucleophilic substitution. Heating the mixture promotes the reaction.
c. Industrial Production: While laboratory-scale synthesis is straightforward, industrial production may involve more efficient methods, such as continuous flow processes or solid-phase synthesis.
Chemical Reactions Analysis
N-(1-Methyl-1H-imidazol-5-yl)urea participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution at the N-1 position, leading to diverse derivatives.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Common Reagents: Sodium hydroxide, potassium carbonate, and acyl or sulfonyl chlorides.
Major Products: Substituted imidazoles with varying functional groups.
Scientific Research Applications
a. Medicinal Chemistry:
Antifungal Agents: Imidazole derivatives exhibit antifungal activity by inhibiting fungal cytochrome P450 enzymes.
Anticancer Compounds: Researchers explore imidazole-based molecules for their potential as anticancer agents.
Catalysis: Imidazoles serve as ligands in transition metal catalysis.
Polymer Chemistry: They contribute to the synthesis of specialty polymers.
Mechanism of Action
The exact mechanism of N-(1-Methyl-1H-imidazol-5-yl)urea’s effects depends on its specific application. In antifungal activity, it likely interferes with fungal cell membrane integrity or enzyme function.
Comparison with Similar Compounds
N-(1-Methyl-1H-imidazol-5-yl)urea’s uniqueness lies in its combination of imidazole and urea moieties. Similar compounds include benzimidazoles (e.g., albendazole), which share the imidazole core but lack the urea functionality .
Properties
CAS No. |
349492-32-6 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(3-methylimidazol-4-yl)urea |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) |
InChI Key |
QOVXQXUBXONSCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





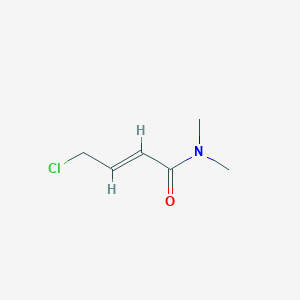

![Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12821619.png)
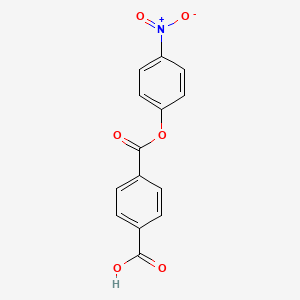
![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)

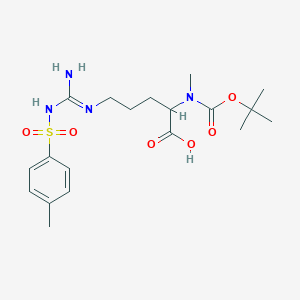
![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)

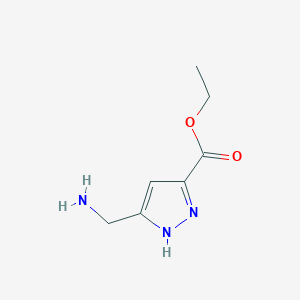
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
